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Compound of Interest

Compound Name: Tas-106

Cat. No.: B1671692

A Comprehensive Overview for Researchers and
Drug Development Professionals

Introduction: 3'-C-Ethynylcytidine (ECyd), also known as TAS-106, is a synthetic ribonucleoside
analog of cytidine that has demonstrated potent antitumor activity. First synthesized in 1995,
ECyd represents a significant development in the field of anticancer nucleoside analogs due to
its unique mechanism of action targeting RNA synthesis. This technical guide provides an in-
depth overview of the discovery, synthesis, mechanism of action, and biological activity of 3'-C-
ethynylcytidine, tailored for researchers, scientists, and professionals in drug development.

Discovery and Rationale

The development of 3'-C-ethynylcytidine was rooted in the strategy of modifying the sugar
moiety of nucleosides to create potent antitumor agents. The introduction of an ethynyl group at
the 3'-carbon position of the ribose sugar was a key innovation. This modification sterically
hinders the formation of the 3'-5' phosphodiester bond during RNA synthesis, acting as a chain
terminator. The initial research aimed to create a compound that could be efficiently
incorporated into cellular metabolism and subsequently halt the proliferation of cancer cells by
inhibiting RNA production, a process essential for the growth of rapidly dividing tumor cells.

Chemical Synthesis of 3'-C-Ethynylcytidine

The synthesis of 3'-C-ethynylcytidine has been approached through various routes, with a key
strategy involving the stereoselective addition of an ethynyl group to a 3'-keto-cytidine
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intermediate. The following is a general overview of a common synthetic pathway.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a summary of a published laboratory-scale synthesis.
Materials:
e Cytidine

Orthoformates

Protecting group reagents (e.g., TBDMSCI)

Oxidizing agents (e.g., Swern oxidation reagents)

Ethynylating agents (e.g., ethynylmagnesium bromide or lithium trimethylsilylacetylide)

Deprotection reagents (e.g., TBAF, acid)

Solvents and chromatography supplies
Procedure:

o Protection of Cytidine: The 2'- and 5'-hydroxyl groups of cytidine are protected, often using
an orthoformate to yield a 2',3'-O-isopropylidene derivative, followed by protection of the 5'-
hydroxyl group with a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS). The
exocyclic amine of cytosine may also be protected (e.g., with a benzoyl group).

o Oxidation of the 3'-Hydroxyl Group: The unprotected 3'-hydroxyl group is oxidized to a
ketone using a mild oxidizing agent, such as in a Swern oxidation, to form the key 3'-keto-
cytidine intermediate.

o Stereoselective Ethynylation: The 3'-keto-nucleoside is reacted with an ethynylating agent.
The stereoselective addition of the ethynyl group to the 3'-position is a critical step, often
yielding the desired ribo-configuration.
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o Deprotection: All protecting groups are removed in a stepwise or one-pot procedure to yield
the final product, 3'-C-ethynylcytidine.

 Purification: The final compound is purified using standard techniques such as column
chromatography and recrystallization.

Mechanism of Action

The antitumor activity of 3'-C-ethynylcytidine stems from its ability to disrupt RNA synthesis,
leading to apoptosis.

o Cellular Uptake and Phosphorylation: ECyd is transported into the cell and is subsequently
phosphorylated by cellular kinases to its active triphosphate form, 3'-C-ethynylcytidine
triphosphate (ECTP).

e Inhibition of RNA Polymerases: ECTP acts as a competitive inhibitor of RNA polymerases I,
[I, and I11.[1] The incorporation of ECTP into a growing RNA chain leads to the termination of
transcription.

» Activation of RNase L and Apoptosis: The inhibition of RNA synthesis and the accumulation
of abortive RNA transcripts trigger a cellular stress response, leading to the activation of
RNase L.[1][2][3][4] Activated RNase L degrades cellular RNA, which in turn activates the c-
Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to mitochondria-dependent
apoptosis.[1][5]

Quantitative Data

The biological activity of 3'-C-ethynylcytidine has been quantified in various in vitro and in vivo
studies.

In Vitro Cytotoxicity
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Cell Line Cancer Type IC50 (nM) Reference
Nasopharyngeal

HONE-1-EBV ) ~13-44 [6]
Carcinoma
Nasopharyngeal

C666-1 -p yng ~13-44 [6]
Carcinoma
Nasopharyngeal

HK1 .p yng ~13-44 [6]
Carcinoma
Nasopharyngeal

HK1-LMP1(B95.8) ] ~13-44 [6]
Carcinoma
Nasopharyngeal

HONE-1 .p yng ~13-44 [6]
Carcinoma
Nasopharyngeal

CNE2 .p yng ~13-44 [6]
Carcinoma

Enzyme Inhibition

Enzyme Ki (nM) Reference

RNA Polymerase 21 [3]

linical P} kinetics (P! tudy of TAS-106)

Parameter Value Reference
Dose Range 0.67-9.46 mg/m?2 [7]
o o Cumulative sensory peripheral
Dose-Limiting Toxicity [7]
neuropathy
Maximum Tolerated Dose 6.31 mg/m? [7]
Recommended Phase Il Dose 4.21 mg/m2 [7]

Terminal Elimination Half-life

11.3+3.3h [7]
(t72)

Excretion ~71% unchanged in urine [7]
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Experimental Protocols
Cell Proliferation Assay (MTT Assay)

Obijective: To determine the half-maximal inhibitory concentration (IC50) of 3'-C-ethynylcytidine.
Materials:

Cancer cell lines

e 3'-C-ethynylcytidine

o 96-well plates

e Cell culture medium and supplements

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization buffer (e.g., DMSO or SDS in HCI)

» Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

e Drug Treatment: Treat the cells with a serial dilution of 3'-C-ethynylcytidine for a specified
period (e.g., 72 hours). Include untreated control wells.

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells
to reduce the MTT to formazan crystals.

e Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan
crystals.

» Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using
a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
plot the results against the drug concentration to determine the IC50 value.

In Vitro RNA Polymerase Inhibition Assay

Objective: To measure the inhibitory effect of ECTP on RNA polymerase activity.
Materials:

o Purified RNA polymerase

o DNA template containing a promoter sequence

e Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [a-
32PJUTP)

o 3'-C-ethynylcytidine triphosphate (ECTP)

e Transcription buffer

e Reaction termination buffer

» Scintillation counter or gel electrophoresis apparatus

Procedure:

Reaction Setup: Prepare a reaction mixture containing the transcription buffer, DNA
template, and RNA polymerase.

« Inhibitor Addition: Add varying concentrations of ECTP to the reaction mixtures.

e Initiation of Transcription: Initiate the reaction by adding the ribonucleoside triphosphates
(including the radiolabeled rNTP).

 Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g.,
37°C) for a defined period.

e Termination: Stop the reaction by adding a termination buffer.
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e Quantification: Quantify the amount of newly synthesized RNA by measuring the
incorporation of the radiolabeled rNTP using a scintillation counter or by separating the RNA
transcripts on a denaturing polyacrylamide gel and visualizing them by autoradiography.

o Data Analysis: Determine the extent of inhibition of RNA synthesis at different ECTP
concentrations to calculate the IC50 or Ki value.
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Caption: Workflow for the chemical synthesis of 3'-C-ethynylcytidine.
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Caption: Signaling pathway of 3'-C-ethynylcytidine leading to apoptosis.
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Conclusion

3'-C-Ethynylcytidine is a promising antitumor agent with a well-defined mechanism of action
centered on the inhibition of RNA synthesis. Its potent cytotoxic effects against a range of
cancer cell lines and its progression into clinical trials highlight its potential in oncology. This
technical guide provides a foundational understanding of ECyd for researchers and drug
development professionals, summarizing its synthesis, mechanism, and key quantitative data
to support further investigation and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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